Metolachlor-2-hydroxy

Aquatic Toxicology Ecotoxicology Environmental Risk Assessment

Environmental labs face quantification challenges when monitoring chloroacetanilide fate, as common MESA and MOXA standards cannot resolve the unique hydroxylated photoproduct pathway. Metolachlor-2-hydroxy (M2H/CGA-40172) fills this gap as the primary oxidative dechlorination and photolysis product. - Distinct reversed-phase HPLC retention vs. ionic metabolites ensures unambiguous peak assignment - Neutral, hydroxylated species for surface water, soil, and sediment photodegradation studies - Correlates with elevated acute toxicity in irradiated samples, critical for risk assessment Supplied as 100 µg/mL in acetonitrile; confirm identity and quantify tissue burdens with confidence.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
CAS No. 131068-72-9
Cat. No. B1595005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetolachlor-2-hydroxy
CAS131068-72-9
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1N(C(C)COC)C(=O)CO)C
InChIInChI=1S/C15H23NO3/c1-5-13-8-6-7-11(2)15(13)16(14(18)9-17)12(3)10-19-4/h6-8,12,17H,5,9-10H2,1-4H3
InChIKeyYRHZCHBPHOEWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metolachlor-2-hydroxy: Environmental Fate & Analytical Research


Metolachlor-2-hydroxy (M2H), also designated as CGA-40172, is a primary hydroxylated transformation product of the widely used chloroacetanilide herbicide metolachlor [1]. It is formed through photodegradation and microbial metabolism in soil and aquatic environments [2]. As an analytical reference standard, it is commonly supplied at 100 µg/mL in acetonitrile for environmental monitoring applications . Its distinct environmental behavior and toxicological profile relative to the parent compound and other major metabolites make it a critical analyte for accurate environmental risk assessment and fate studies.

Workflow
Environmental fate studies requiring hydroxylated metabolite reference standard
Selection
Neutral photodegradation product (M2H) for LC-MS/MS method calibration
Context
Distinct from ionic metabolites (MESA, MOXA) in partitioning and analytical behavior

Why Metolachlor-2-hydroxy Substitution Fails


The substitution of metolachlor-2-hydroxy with other metolachlor metabolites such as metolachlor ethanesulfonic acid (MESA) or metolachlor oxanilic acid (MOXA) is scientifically invalid due to substantial differences in physicochemical properties, formation pathways, and biological effects. MESA and MOXA are ionic, highly water-soluble compounds formed via the glutathione conjugation pathway, whereas M2H is a neutral, hydroxylated species formed primarily via oxidative dechlorination and photolysis [1]. These structural distinctions translate to divergent analytical behaviors (e.g., retention times in reversed-phase HPLC), distinct toxicity profiles in aquatic organisms, and unique environmental occurrence patterns. For instance, M2H is a primary photoproduct that can exhibit elevated acute toxicity compared to the parent compound, while MESA and MOXA generally show reduced toxicity [2]. Procurement of the correct standard is therefore essential for method validation and accurate quantification in environmental monitoring and toxicological studies.

Target Standard
Metolachlor-2-hydroxy (M2H): neutral hydroxylated metabolite, formed via oxidative dechlorination and photolysis
Potential Substitute
MESA / MOXA: ionic sulfonic and oxanilic acid metabolites, formed via glutathione conjugation pathway
Analytical retention behavior may shift significantly between neutral M2H and ionic MESA/MOXA in reversed-phase HPLC methods
Environmental partitioning differs: M2H may associate with soil and sediment, while MESA/MOXA preferentially leach to groundwater
Toxicity profiles diverge across test species; metabolite-specific standards are required for accurate aquatic risk assessment

Metolachlor-2-hydroxy Comparative Evidence


Reduced Aquatic Toxicity vs. Parent Herbicide

The 72-hour growth inhibition assay with the green alga Selenastrum capricornutum demonstrates a clear differentiation in toxicity between metolachlor and its hydroxylated metabolite. Metolachlor-2-hydroxy (CGA-40172) exhibited no observable toxic effect at concentrations up to 10,000 µg/L, whereas the parent compound metolachlor was highly toxic with a 72-h IC50 range of 37.2–55.8 µg/L [1].

Algal Toxicity: M2H vs. Parent
Head-to-head
M2H: no toxicity at ≤10,000 µg/L (72-h Selenastrum capricornutum). Parent metolachlor: IC50 37.2–55.8 µg/L. Reported >180-fold difference.
Supports metabolite-specific risk assessment for aquatic exposure
Algal growth inhibition assay; highest tested concentration context
Aquatic Toxicology Ecotoxicology Environmental Risk Assessment

Earthworm Tissue Detection as Biotransformation Biomarker

In a controlled soil column study with Eisenia fetida, metolachlor-2-hydroxy (M2H) was uniquely detected in earthworm tissues, while metolachlor oxanilic acid (MOXA) and metolachlor ethanesulfonic acid (MESA) were detected in both soil and earthworms. Furthermore, earthworm activity selectively stimulated the formation of MOXA while inhibiting MESA formation in soil [1].

Earthworm Tissue Biomarker
Head-to-head
M2H detected exclusively in Eisenia fetida tissues, not in soil. MOXA and MESA detected in both soil and earthworms.
Supports earthworm biotransformation endpoint in soil studies
Soil column experiment at 20 mg kg⁻¹ metolachlor
Soil Ecotoxicology Biomonitoring Metabolite Profiling

Enhanced Acute Toxicity of Hydroxylated Photoproducts

Photodegradation of metolachlor in aqueous media under simulated solar irradiation produced hydroxylated transformation products, including metolachlor-2-hydroxy. Toxicity testing with the marine bacterium Vibrio fischeri (Microtox assay) revealed that the irradiated solution exhibited significantly higher acute toxicity than the parent metolachlor solution, indicating that photoproducts such as M2H possess elevated toxic potency [1].

Photoproduct Acute Toxicity
Cross-study comparable
Irradiated metolachlor solution (containing M2H) showed reported higher acute toxicity to Vibrio fischeri than parent compound. Individual photoproduct EC50 values not reported.
Supports photoproduct monitoring context; data to verify per compound
Microtox assay under simulated solar irradiation
Photodegradation Aquatic Toxicity Vibrio fischeri

Environmental Fate Differences: M2H vs. MESA & MOXA

Metolachlor ethanesulfonic acid (MESA) and metolachlor oxanilic acid (MOXA) are characterized by high water solubility and low soil adsorption (log Koc values of ~2.29 and similarly low), resulting in substantial leaching potential to groundwater. In contrast, the neutral hydroxylated metabolite M2H is expected to exhibit greater soil sorption and reduced mobility [1]. Additionally, MESA and MOXA demonstrate greater environmental persistence than the parent metolachlor, contributing to their prolonged detection in surface and groundwaters [2].

Environmental Fate: M2H vs. MESA/MOXA
Class-level
MESA log Koc ~2.29, high water solubility, substantial groundwater leaching. M2H: neutral, predicted higher log Koc, greater soil/sediment retention.
Supports environmental partitioning review per monitoring objective
Class-level inference; site-specific validation recommended
Environmental Fate Groundwater Contamination Sorption

Metolachlor-2-hydroxy Research and Industrial Applications


Quantifying Photodegradation Pathways in Surface Waters

Metolachlor-2-hydroxy is an essential analytical standard for quantifying the formation of hydroxylated photoproducts in aqueous photodegradation studies. The evidence from simulated solar irradiation experiments demonstrates that M2H is a major transformation product whose formation correlates with increased acute toxicity to aquatic bacteria [1]. Researchers can use this standard to calibrate LC-MS/MS methods for tracking photochemical degradation kinetics and assessing the toxicological relevance of metolachlor's environmental transformation in lakes, rivers, and agricultural runoff retention ponds.

Tracking Earthworm-Mediated Biotransformation

The unique detection of M2H exclusively in earthworm tissues, while MESA and MOXA appear in both soil and biota, positions this standard as a specific biomarker for soil organism biotransformation activity [1]. Ecotoxicology laboratories conducting earthworm bioaccumulation or bioremediation studies require authentic M2H reference material to confirm metabolite identity and quantify tissue burdens, enabling mechanistic understanding of soil invertebrate contributions to pesticide dissipation.

Differentiating Parent and Metabolite Toxicity

Regulatory aquatic risk assessments for metolachlor must account for the distinct toxicity profiles of its transformation products. Direct comparative toxicity data show that while parent metolachlor is highly toxic to green algae (72-h IC50 = 37.2–55.8 µg/L), M2H exhibits no toxicity at concentrations up to 10,000 µg/L under identical test conditions [1]. Procurement of the M2H standard enables accurate dose-response characterization in algal growth inhibition assays, ensuring that environmental quality guidelines appropriately weight the hazard contributions of parent and metabolites separately.

Selecting Metabolite Targets for Groundwater Monitoring

The divergent physicochemical properties of metolachlor metabolites dictate their environmental partitioning: MESA and MOXA are highly mobile and persistent in groundwater, while M2H is expected to remain primarily associated with soil and sediment phases [1][2]. Laboratories designing groundwater monitoring programs can use this differentiation to prioritize MESA and MOXA as the primary analytes for aquifer contamination assessment, while reserving M2H analysis for surface water, soil, and sediment investigations where photochemical and biotic hydroxylation pathways dominate.

Application
Selection Property
Validation Focus
Photodegradation pathway tracking
Hydroxylated metabolite reference standard
Photoproduct identity confirmation in surface water
Earthworm biotransformation studies
Tissue-specific metabolite detection profile
Biotransformation biomarker validation
Parent/metabolite toxicity differentiation
Metabolite-specific algal toxicity profile
Growth inhibition assay context per compound
Groundwater monitoring analyte selection
Environmental partitioning behavior
Compartment-specific method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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